

Application Notes and Protocols: Synthesis of Butyl Decyl Adipate

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Compound of Interest

Compound Name: *Butyl decyl adipate*

Cat. No.: *B12647238*

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Abstract

This document provides a detailed protocol for the synthesis of **Butyl Decyl Adipate**, an asymmetrical diester of adipic acid. The synthesis is achieved via a two-step acid-catalyzed esterification, commonly known as the Fischer esterification. This method involves the sequential reaction of adipic acid with decanol and then butanol in the presence of an acid catalyst, with azeotropic removal of water to drive the reaction to completion. This protocol is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for producing mixed adipate esters.

Introduction

Butyl Decyl Adipate (CAS No. 71850-02-7) is a mixed diester of adipic acid, 1-butanol, and 1-decanol. Adipate esters are widely utilized as plasticizers, lubricants, and solvents. The synthesis of asymmetrical esters like **Butyl Decyl Adipate** allows for the fine-tuning of physical properties such as viscosity, boiling point, and solvency, making them suitable for specialized applications. The most common method for their synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and alcohols.^{[1][2]} To maximize the yield of the desired unsymmetrical diester and minimize the formation of symmetrical byproducts (dibutyl adipate and didecyl adipate), a sequential addition of the alcohols is employed.

Synthesis Pathway

The synthesis of **Butyl Decyl Adipate** is performed through a two-step Fischer esterification of adipic acid. First, adipic acid is reacted with 1-decanol to primarily form the monoester, decyl adipate. In the second step, 1-butanol is added to the reaction mixture to esterify the remaining carboxylic acid group, forming the final product, **Butyl Decyl Adipate**. p-Toluenesulfonic acid is used as the catalyst, and toluene serves as an azeotropic agent to remove the water formed during the reaction, thereby shifting the equilibrium towards the products.^[2]

Step 1: Monofunctional Esterification $\text{HOOC}-(\text{CH}_2)_4-\text{COOH} + \text{CH}_3(\text{CH}_2)_9\text{OH} \rightleftharpoons \text{HOOC}-(\text{CH}_2)_4-\text{COO}-(\text{CH}_2)_9\text{CH}_3 + \text{H}_2\text{O}$ (Adipic Acid + 1-Decanol \rightleftharpoons Decyl Adipate + Water)

Step 2: Difunctional Esterification $\text{HOOC}-(\text{CH}_2)_4-\text{COO}-(\text{CH}_2)_9\text{CH}_3 + \text{CH}_3(\text{CH}_2)_3\text{OH} \rightleftharpoons \text{CH}_3(\text{CH}_2)_3\text{OOC}-(\text{CH}_2)_4-\text{COO}-(\text{CH}_2)_9\text{CH}_3 + \text{H}_2\text{O}$ (Decyl Adipate + 1-Butanol \rightleftharpoons **Butyl Decyl Adipate** + Water)

Physicochemical & Quantitative Data

The following table summarizes the key physical properties of **Butyl Decyl Adipate** and the typical quantitative parameters for its synthesis.

Parameter	Value	Reference
Product Information		
CAS Number	71850-02-7	[3]
Molecular Formula	C ₂₀ H ₃₈ O ₄	[3]
Molecular Weight	342.52 g/mol	[3]
Boiling Point	375.2 °C at 760 mmHg	[3]
Density	0.936 g/cm ³	[3][4]
Reactant Quantities		
Adipic Acid	1.0 mol	
1-Decanol	1.0 mol	
1-Butanol	1.2 mol	
p-Toluenesulfonic Acid	0.03 mol (approx. 1-2% by weight of adipic acid)	
Toluene	150-200 mL per mole of adipic acid	
Reaction Conditions		
Reaction Temperature	Reflux (approx. 110-120 °C)	
Reaction Time (Step 1)	1.5 - 2.0 hours	
Reaction Time (Step 2)	2.0 - 3.0 hours	
Outcome		
Theoretical Yield	342.52 g	
Typical Experimental Yield	85-90%	

Experimental Protocol

Materials:

- Adipic Acid (146.14 g, 1.0 mol)
- 1-Decanol (158.28 g, 1.0 mol)
- 1-Butanol (88.98 g, 1.2 mol)
- p-Toluenesulfonic acid monohydrate (5.71 g, 0.03 mol)
- Toluene (200 mL)
- 5% Sodium Bicarbonate solution (aqueous)
- Saturated Sodium Chloride solution (brine)
- Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Equipment:

- 1 L three-neck round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Thermometer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup:

- Assemble the reaction apparatus consisting of the three-neck flask equipped with a heating mantle, magnetic stirrer, Dean-Stark trap, and a reflux condenser.
- To the flask, add adipic acid (146.14 g), 1-decanol (158.28 g), p-toluenesulfonic acid (5.71 g), and toluene (200 mL).
- Step 1 - Monoesterification:
 - Begin stirring and heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
 - Continue refluxing for approximately 1.5 to 2 hours, or until the theoretical amount of water from the first esterification step (approx. 18 mL) is collected.
- Step 2 - Diesterification:
 - Cool the reaction mixture slightly and add 1-butanol (88.98 g) to the flask.
 - Resume heating to reflux and continue collecting the water generated in the second esterification step.
 - Maintain the reaction for an additional 2 to 3 hours, monitoring the reaction progress by observing water collection. The reaction is considered complete when water ceases to collect in the trap.
- Work-up and Isolation:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution (to neutralize the catalyst and any unreacted acid) and then with 100 mL of brine.
 - Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- Purification:

- Remove the toluene solvent from the filtrate using a rotary evaporator.
- The crude **Butyl Decyl Adipate** is then purified by vacuum distillation to separate it from any unreacted alcohols and symmetrical diester byproducts.

Experimental Workflow Diagram

Caption: Synthesis workflow for **Butyl Decyl Adipate**.

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